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Compound of Interest

Compound Name: 3-(2-Chlorophenoxy)propan-1-ol

CAS No.: 60222-56-2

Cat. No.: B3340444

Get Quote

Physicochemical Profiling, Synthetic Methodology,
and Pharmaceutical Utility
Executive Summary
3-(2-Chlorophenoxy)propan-1-ol (CAS: 60222-56-2) is a specialized aryloxyalkyl alcohol

intermediate used primarily in the synthesis of pharmaceutical scaffolds. Structurally

characterized by an ortho-chlorinated phenyl ring ether-linked to a propyl alcohol chain, it

serves as a robust lipophilic linker in medicinal chemistry. This guide provides a definitive

technical analysis of its properties, optimized synthesis protocols, and reactivity profiles,

designed to support rigorous drug development workflows.

Physicochemical Profile
The following data aggregates experimental and predicted values to establish a baseline for

handling and characterization.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Synthetic Routes & Optimization (Expertise &
Experience)
The synthesis of 3-(2-Chlorophenoxy)propan-1-ol is classically achieved via a Williamson

ether synthesis. However, process optimization requires addressing the competing elimination

reactions of the alkyl halide and ensuring complete consumption of the sterically hindered

ortho-chlorophenol.

Core Protocol: Base-Mediated Alkylation
Rationale: The use of Potassium Carbonate (K₂CO₃) in Acetone or Acetonitrile provides a mild,

heterogeneous base system that minimizes side reactions compared to stronger bases like

NaH, which can promote elimination in the alkyl halide.

Reagents:

2-Chlorophenol (1.0 eq)

3-Bromo-1-propanol (1.2 eq)

Potassium Carbonate (anhydrous, 2.0 eq)

Potassium Iodide (0.1 eq, catalytic Finkelstein condition)

Solvent: Acetone (Reagent Grade)
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Step-by-Step Methodology:

Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser,

dissolve 2-Chlorophenol (10 mmol) in Acetone (30 mL). Add anhydrous K₂CO₃ (20 mmol)

and stir at room temperature for 15 minutes to generate the phenoxide anion.

Expert Insight: The color may shift to a slight yellow/orange, indicating phenoxide

formation.

Addition: Add 3-Bromo-1-propanol (12 mmol) and catalytic KI (1 mmol) to the suspension.

Mechanistic Note: KI converts the alkyl bromide to the more reactive alkyl iodide in situ,

accelerating the Sₙ2 attack by the sterically hindered ortho-phenoxide.

Reflux: Heat the mixture to reflux (approx. 60°C) for 12–16 hours. Monitor via TLC (30%

EtOAc in Hexanes) until the starting phenol is consumed.

Workup: Cool to room temperature. Filter off the inorganic salts (KBr/KCl/K₂CO₃). Rinse the

filter cake with cold acetone.

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl

Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol (critical

for purity). Wash with Brine (20 mL), dry over Na₂SO₄, and concentrate.

Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→40%

EtOAc in Hexanes).

Synthesis Pathway Diagram
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Caption: Figure 1. Optimized Williamson ether synthesis pathway utilizing Finkelstein catalysis

to overcome ortho-steric hindrance.

Chemical Reactivity & Functionalization
The utility of 3-(2-Chlorophenoxy)propan-1-ol lies in its bifunctional nature: the chemically

inert aryl chloride (under standard conditions) and the reactive primary alcohol.

Primary Alcohol Transformations
The terminal hydroxyl group serves as a "handle" for further elaboration:

Oxidation: Conversion to 3-(2-Chlorophenoxy)propionic acid using Jones Reagent or

TEMPO/BAIB. This creates a carboxylic acid linker suitable for amide coupling.

Activation: Conversion to a mesylate (MsCl/Et₃N) or bromide (PBr₃) allows the molecule to

act as an electrophile, enabling the attachment of amines (N-alkylation) for CNS-active

pharmacophores.

Acylation: Reaction with acyl chlorides yields ester prodrugs.

Reactivity & Derivatization Diagram
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Caption: Figure 2. Divergent synthesis pathways from the primary alcohol handle.

Pharmaceutical Applications
This molecule acts as a critical scaffold spacer in drug discovery. Its specific applications

include:

Linker Chemistry: The propylene chain provides a flexible 3-carbon spacer, often used to

separate an aromatic binding motif (the chlorophenyl group) from a polar head group (amine

or acid). This is common in the design of antihistamines and ion channel blockers.

Metabolic Stability: The ortho-chlorine substituent blocks metabolic hydroxylation at the 2-

position of the phenyl ring and electronically deactivates the ring, potentially increasing the

metabolic half-life of the scaffold compared to unsubstituted analogues.

Fragment-Based Design: It serves as a lipophilic fragment (ClogP ~2.15) used to probe

hydrophobic pockets in receptor binding sites.

Analytical Characterization (Self-Validating)
To ensure the integrity of the synthesized material, the following spectral signatures must be

verified.

¹H NMR (400 MHz, CDCl₃):
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δ 7.35 (dd, 1H): Aromatic proton adjacent to Cl (deshielded).

δ 6.9–7.2 (m, 3H): Remaining aromatic protons.

δ 4.15 (t, 2H): O-CH₂-CH₂ (Triplet, distinct ether shift).

δ 3.85 (t, 2H): CH₂-CH₂-OH (Triplet, adjacent to alcohol).

δ 2.10 (quint, 2H): Central methylene C-CH₂-C.

δ ~2.0 (br s, 1H): -OH (Exchangeable).

IR Spectroscopy:

3300–3400 cm⁻¹: Broad O-H stretch (Strong).

1240 cm⁻¹: Aryl alkyl ether C-O-C stretch (Diagnostic).

750 cm⁻¹: C-Cl stretch / ortho-substitution pattern.

Safety & Handling (MSDS Highlights)
Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory

irritation (H335).

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid contact with

strong oxidizing agents.[1]

Spill Control: Absorb with inert material (vermiculite/sand). Do not allow to enter drains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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